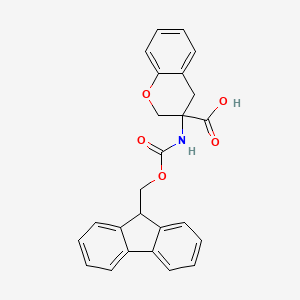

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid

CAS No.: 1870183-79-1

Cat. No.: VC4519649

Molecular Formula: C25H21NO5

Molecular Weight: 415.445

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1870183-79-1 |

|---|---|

| Molecular Formula | C25H21NO5 |

| Molecular Weight | 415.445 |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C25H21NO5/c27-23(28)25(13-16-7-1-6-12-22(16)31-15-25)26-24(29)30-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28) |

| Standard InChI Key | BSFSHWYRLWFJQC-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2OCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

General Synthetic Pathway

The synthesis of this compound typically involves:

-

Preparation of the Chromene Scaffold:

-

The dihydrochromene core can be synthesized via cyclization reactions involving aromatic aldehydes and phenols under acidic conditions.

-

-

Introduction of the Fmoc Group:

-

The Fmoc protecting group is introduced by reacting the amine functionality with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine or sodium carbonate.

-

-

Carboxylation:

-

The carboxylic acid group is introduced through oxidation or carboxylation reactions.

-

Reaction Scheme

Applications

This compound's structure suggests potential applications in:

-

Peptide Synthesis:

-

The Fmoc group is commonly used for protecting amino groups during peptide assembly.

-

-

Medicinal Chemistry:

-

The dihydrochromene scaffold is known for its bioactivity and can serve as a pharmacophore in drug design.

-

Carboxylic acids are versatile intermediates in synthesizing esters, amides, and other derivatives with biological activity.

-

-

Material Science:

-

The rigid fluorenyl group may impart specific optical or electronic properties to materials.

-

Analytical Characterization

To confirm the identity and purity of this compound, the following analytical techniques are typically employed:

-

NMR Spectroscopy:

-

Proton (H) and carbon (C) NMR spectra provide detailed structural information.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups (e.g., C=O stretch for carboxylic acid).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assesses purity.

-

Research Implications

-

Drug Development:

-

Potential anti-inflammatory, antioxidant, or anticancer properties due to the chromene core.

-

-

Synthetic Chemistry:

-

A building block for more complex molecules.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume